N-({N'-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE
Overview
Description
N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-chlorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with benzenesulfonyl chloride and 4-methylaniline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: A compound used in organic synthesis and as a protecting group for amines.
Uniqueness
N-({N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-17-8-14-21(15-9-17)27(31(29,30)22-6-4-3-5-7-22)16-23(28)26-25-18(2)19-10-12-20(24)13-11-19/h3-15H,16H2,1-2H3,(H,26,28)/b25-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGNYMNOMZWFK-XIEYBQDHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=C(C)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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